1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine

Description

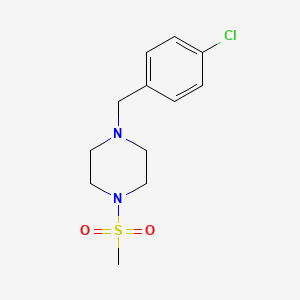

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGUDGWRSDNNAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to 1,4-Disubstituted Piperazine (B1678402) Synthesis

The synthesis of 1,4-disubstituted piperazines, such as 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine, is a cornerstone of medicinal chemistry due to the prevalence of the piperazine scaffold in pharmacologically active agents. researchgate.netnih.gov The fundamental challenge lies in achieving selective substitution at the two nitrogen atoms, especially when the desired substituents are different.

Classic strategies for creating 1,4-disubstituted piperazines typically involve the stepwise nucleophilic substitution of reactive halides with a pre-existing piperazine core. researchgate.net An alternative approach involves transition-metal-catalyzed C-N bond coupling reactions. researchgate.net However, these methods can be limited by the availability of starting materials and the necessity for multi-step procedures. researchgate.netnih.gov

Modern synthetic chemistry has introduced more streamlined approaches. One-pot procedures, which avoid the isolation of intermediates, have been developed to improve efficiency. nih.gov For instance, the use of a protonated piperazine as a simple way to protect one of the secondary nitrogen atoms can suppress the formation of undesired disubstituted by-products, allowing for direct monosubstitution. nih.gov Other advanced methods include palladium-catalyzed cyclization reactions and visible-light-promoted protocols that offer mild conditions and high yields for constructing the piperazine ring system itself. organic-chemistry.org

Multi-step Reaction Pathways for Substituted Piperazines

The synthesis of an unsymmetrically disubstituted piperazine like this compound logically proceeds through a multi-step pathway. A common and effective strategy involves the sequential N-functionalization of the parent piperazine heterocycle.

A plausible and widely practiced route would involve two main steps:

Monosubstitution to form a key intermediate: The first step is the reaction of piperazine with one of the electrophilic precursors. For this target compound, this could be either methanesulfonyl chloride to form 1-(methylsulfonyl)piperazine (B1332412), or 4-chlorobenzyl chloride to form 1-(4-chlorobenzyl)piperazine. The synthesis of monosubstituted piperazines often requires careful control of reaction conditions or the use of a large excess of piperazine to minimize the formation of the symmetrically disubstituted product. mdpi.com A more controlled method involves using a protecting group on one nitrogen, alkylating or sulfonylating the other, and then removing the protecting group. nih.gov

Second substitution to yield the final product: The resulting monosubstituted piperazine intermediate is then reacted with the second electrophile. For example, if 1-(methylsulfonyl)piperazine is the intermediate, it would be reacted with 4-chlorobenzyl chloride in the presence of a base to yield this compound.

This stepwise approach allows for the controlled introduction of two different functional groups onto the piperazine core, making it a versatile method for generating diverse chemical entities. researchgate.netnih.gov

Advanced Synthetic Techniques (e.g., Ultrasound-Assisted Synthesis)

To enhance reaction rates, improve yields, and promote greener chemistry, advanced synthetic techniques are increasingly employed. Ultrasound-assisted synthesis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including piperazine derivatives. mdpi.comnih.gov The application of ultrasonic irradiation can significantly reduce reaction times compared to conventional heating methods. mdpi.com For example, the synthesis of piperazine-1-carbodithioates was achieved in excellent yields (80–90%) in just 30 minutes under ultrasonic conditions at 70 °C, whereas conventional methods required 12–18 hours at room temperature for lower yields (55–65%). mdpi.com This acceleration is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction kinetics. nih.gov Such techniques could be applied to the alkylation step in the synthesis of this compound to potentially improve efficiency.

Precursor Chemistry and Intermediate Derivatization

The successful synthesis of this compound is critically dependent on the preparation and reactivity of its precursors. The key intermediates are a monosubstituted piperazine and an electrophilic partner.

Route A: Via 1-(Methylsulfonyl)piperazine Intermediate

Precursor Synthesis: 1-(Methylsulfonyl)piperazine is prepared by reacting excess piperazine with methanesulfonyl chloride. mdpi.com This reaction is typically performed at a low temperature (e.g., 0 °C) in a suitable solvent like dichloromethane (B109758) (DCM) to control the reactivity and favor monosubstitution. mdpi.com

Derivatization: The resulting 1-(methylsulfonyl)piperazine, a key intermediate, is then subjected to N-alkylation. It is reacted with 4-chlorobenzyl chloride in the presence of a base (such as potassium carbonate) and a solvent (like acetonitrile) to furnish the final product.

Route B: Via 1-(4-Chlorobenzyl)piperazine Intermediate

Precursor Synthesis: 1-(4-Chlorobenzyl)piperazine is synthesized by the nucleophilic substitution of 4-chlorobenzyl chloride with piperazine.

Derivatization: This intermediate is subsequently sulfonylated at the remaining free nitrogen atom using methanesulfonyl chloride in a basic medium to yield this compound.

Both routes are viable, and the choice often depends on the availability and cost of the starting materials and the ease of purification of the intermediates.

Functional Group Modifications and Derivatization Strategies on Related Piperazine Systems

To explore structure-activity relationships (SAR) and develop new chemical entities, the core structure of this compound can be systematically modified. Derivatization strategies typically focus on altering the sulfonyl group or the aryl ring. nih.govnih.gov

Sulfonyl Group Modifications

The methylsulfonyl group is a key feature of the target molecule. Modifications in this region can significantly impact the compound's physicochemical properties.

Replacing the Sulfonyl Group: In related systems, researchers have replaced N-acetyl groups with N-methanesulfonyl groups to probe the effects on biological activity. nih.gov This transformation is typically achieved by deacetylation under acidic conditions, followed by N-methanesulfonylation of the liberated amine. nih.gov

Varying the Alkyl/Aryl Substituent: The methyl group on the sulfonyl moiety can be replaced with other alkyl or aryl groups. This is accomplished by using different sulfonyl chlorides (e.g., ethanesulfonyl chloride, benzenesulfonyl chloride) in the sulfonylation step. These modifications can alter properties such as lipophilicity and hydrogen bonding capacity.

| Starting Moiety | Reagents/Conditions | Resulting Moiety | Reference |

|---|---|---|---|

| N-Acetyl | 1. Acidic deprotection 2. Methanesulfonyl chloride | N-Methanesulfonyl | nih.gov |

| N-H (free amine) | Benzenesulfonyl chloride, Base | N-Benzenesulfonyl | General Method |

| N-H (free amine) | Ethanesulfonyl chloride, Base | N-Ethanesulfonyl | General Method |

Preclinical Pharmacological Investigations and Biological Activities

In Vitro Studies of Receptor Interactions

Sigma Receptor Modulatory Effects (e.g., σ-1 Receptors)

There are no available scientific studies detailing the in vitro binding affinity or modulatory effects of 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine on sigma-1 (σ-1) receptors or other sigma receptor subtypes.

Dopamine Receptor Binding (e.g., D2, D3 Receptor Ligand Studies)

No published data from in vitro radioligand binding assays or functional studies are available to characterize the affinity or activity of this compound at dopamine D2, D3, or other dopamine receptor subtypes.

Enzyme Inhibition Profiling

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (LOX) Inhibition

There is no available research documenting the inhibitory activity of this compound against cyclooxygenase (COX-1 and COX-2) or lipoxygenase (LOX) enzymes. Therefore, IC50 values and the mechanism of inhibition are unknown.

Acetylcholinesterase Inhibition

There are no published studies that have evaluated the potential for this compound to inhibit the acetylcholinesterase enzyme.

Tyrosinase Inhibition

No preclinical studies evaluating the tyrosinase inhibition activity of this compound were identified.

Antinociceptive Activity Studies in Preclinical Models

There is no available data from preclinical models on the antinociceptive (pain-relieving) effects of this compound.

Information regarding the central and peripheral antinociceptive mechanisms of this compound is not available in the reviewed literature.

No studies were found that investigated the involvement of opioidergic systems in the potential antinociceptive activity of this compound.

In Vitro and In Vivo Antimicrobial and Antiparasitic Evaluations (Preclinical)

No preclinical in vitro or in vivo evaluations for antimicrobial or antiparasitic activities of this compound have been reported in the searched scientific literature.

Data on the antibacterial spectrum and efficacy of this compound is not available.

There are no published preclinical studies on the antifilarial or antimalarial activity of this compound.

Antitubercular Activity

No preclinical studies describing the in vitro or in vivo antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains were found.

Exploratory Anticancer Activity (Preclinical In Vitro/In Vivo)

There are no available preclinical reports detailing the exploratory anticancer activity of this compound. Data from in vitro screenings against cancer cell lines or in vivo studies in animal models for this specific compound have not been published in the reviewed literature.

Thrombolytic and Anticoagulant Activity (Preclinical)

No preclinical data was found regarding the evaluation of this compound for thrombolytic or anticoagulant properties.

Molecular Mechanism of Action and Target Identification

Elucidation of Specific Molecular Targets and Pathways

Based on studies of analogous arylalkylsulfonyl piperazine (B1678402) derivatives, a primary molecular target for 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine is likely the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which is involved in the modulation of various signaling pathways. It is not a classical G-protein coupled receptor or ion channel, but rather a ligand-regulated molecular chaperone that influences the function of other proteins.

The binding of ligands to the σ1 receptor can modulate a variety of downstream signaling pathways, including those involved in cellular stress responses, calcium signaling, and neuronal plasticity. The interaction of sulfonylpiperazine compounds with the σ1 receptor suggests that this compound may exert its effects through the modulation of these pathways. Computational studies, such as molecular docking, have been employed to predict the binding modes of similar piperazine-based ligands within the active site of the σ1 receptor. These studies often highlight the importance of specific amino acid residues in forming stable interactions with the ligand.

While the σ1 receptor is a highly probable target, other potential molecular targets cannot be entirely ruled out without direct experimental evidence. The piperazine scaffold is known to be a "privileged" structure in medicinal chemistry, meaning it can interact with a wide range of biological targets. Therefore, further experimental validation is necessary to definitively identify all the molecular targets and pathways modulated by this compound.

Receptor Binding Kinetics and Thermodynamics

The binding affinity of a ligand to its receptor is a critical determinant of its potency and is often quantified by the inhibition constant (Ki). For sulfonylpiperazine derivatives targeting the σ1 receptor, binding affinities can vary significantly based on the specific substitutions on the aromatic ring and the sulfonyl group. While specific kinetic data for this compound is not publicly available, studies on analogous compounds provide insight into the expected range of affinities.

Table 1: Representative Binding Affinities of Arylalkylsulfonyl Piperazine Analogs for the Sigma-1 (σ1) Receptor

| Compound Analogue | Modification | Ki (nM) for σ1 Receptor |

|---|---|---|

| Analogue A | 4-iodobenzylsulfonyl | 0.96 |

| Analogue B | 4-methylbenzylsulfonyl | 5.2 |

This table presents representative data for analogous compounds to illustrate the range of binding affinities observed within this chemical class. The data is not for this compound itself.

Enzyme Kinetic Studies and Inhibition Mechanisms

In addition to receptor binding, piperazine derivatives have been investigated as inhibitors of various enzymes. The inhibitory potential of this compound against specific enzymes has not been extensively reported, but based on the activity of related compounds, several enzyme families could be considered as potential targets. These include, but are not limited to, tyrosinase, cholinesterases (acetylcholinesterase and butyrylcholinesterase), and various metabolic enzymes.

Enzyme kinetic studies are essential to characterize the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. This is typically determined by measuring the initial reaction rates at different substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an enzyme inhibitor.

Table 2: Representative Enzyme Inhibition Data for Piperazine Derivatives

| Enzyme Target | Piperazine Derivative Class | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| Tyrosinase | Benzoylpiperazines | 0.5 - 20 | Competitive |

| Acetylcholinesterase | Phenylsulfonylpiperazines | 10 - 50 | Non-competitive |

This table provides representative data for different classes of piperazine derivatives against various enzymes to illustrate the potential for enzyme inhibition within this scaffold. The data is not for this compound itself.

The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from binding (competitive inhibition), or to an allosteric site, which alters the enzyme's conformation and reduces its catalytic efficiency (non-competitive or mixed inhibition). The specific chemical features of this compound, including the chlorobenzyl and methylsulfonyl moieties, would play a crucial role in determining its binding mode and inhibitory activity against any potential enzyme targets. Molecular docking studies can also be employed to predict the binding interactions of the compound with the active or allosteric sites of enzymes.

Structure Activity Relationship Sar Studies

Impact of Benzyl (B1604629) Substituents on Biological Activity

The nature of the substituent on the benzyl ring profoundly influences the biological activity of piperazine-based compounds. The presence and position of various functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Role of Halogenation (e.g., 4-Chloro)

The introduction of a halogen atom, such as chlorine at the para-position (position 4) of the benzyl ring, is a common strategy in drug design to enhance biological activity. Halogenation can increase the lipophilicity of the compound, which may improve its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic environment of the aromatic ring, potentially leading to stronger interactions with target receptors.

In studies of various chalcone-piperazine hybrid compounds, it has been observed that the presence of halogen atoms on the benzene (B151609) ring significantly impacts their anti-tumor activity. Specifically, compounds with fluorine substitutions on the benzene ring have demonstrated the best activity. nih.gov Similarly, research on sulfonamide derivatives has indicated that a 4-chloro substitution on the benzene ring of the sulfonamide moiety results in effective biological activity. When this chloro group is replaced by other substituents like hydrogen, methyl, or methoxy (B1213986) groups, the activity is significantly reduced. nih.gov

The 4-chloro substitution is a key feature in many biologically active piperazine (B1678402) derivatives. For instance, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the 4-chloro group on the benzhydryl moiety is a constant feature across a range of compounds tested for cytotoxicity against various cancer cell lines. mdpi.com This highlights the importance of this specific substitution for achieving the desired biological effect.

Influence of Methylsulfonyl Group

The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. Its incorporation into a molecule can significantly influence its polarity, solubility, and ability to interact with biological targets. In the context of piperazine derivatives, the methylsulfonyl group attached to the piperazine nitrogen can modulate the basicity of the nitrogen atom and introduce specific steric and electronic features that are crucial for biological activity.

The redesign of a piperazine core with a sulfonyl moiety has been shown to be a promising approach in the search for novel antibacterial candidates. nih.gov This suggests that the sulfonyl group plays a critical role in the antibacterial efficacy of these compounds. While direct studies on the methylsulfonyl group in 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine are limited, the broader importance of the sulfonyl group in piperazine derivatives is well-documented. For example, various heterocycles coupled with sulfonylpiperazines have been shown to possess antitumor activity. mdpi.com

Significance of Piperazine Ring Substitutions on Pharmacological Profile

The piperazine ring is a versatile scaffold in medicinal chemistry due to its unique structural and physicochemical properties. researchgate.net It is a six-membered ring containing two opposing nitrogen atoms, which provides a large polar surface area, relative structural rigidity, and the capacity to act as both hydrogen bond donors and acceptors. researchgate.net These characteristics often lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net

Substitutions on the piperazine ring are critical for determining the pharmacological activity of the resulting compound. The nature of the substituents on both nitrogen atoms of the piperazine ring can be easily modified to fine-tune the compound's affinity and specificity for its biological target. researchgate.net The versatile basic structure of piperazine allows for the development of new bioactive molecules for a wide range of diseases. researchgate.net

Investigations into the structure-activity relationships of piperazine derivatives have shown that the substituents on the piperazine unit are important for their inhibitory activity. nih.gov For example, in a study of chalcone-dithiocarbamate hybrids, modifications to the substituents on the piperazine unit were found to be crucial for their antiproliferative activity against cancer cell lines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for biological activity. nih.gov

For piperazine derivatives, QSAR models have been developed to predict their activity against various biological targets. These models typically use a range of molecular descriptors, including electronic, topological, geometrical, and physicochemical parameters, to quantify the structural features of the molecules. mdpi.com Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build the QSAR models. nih.govmdpi.com

The development of robust QSAR models for piperazine derivatives can provide insights into the key molecular descriptors that correlate with their inhibitory activity. mdpi.com For example, descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), logarithm of the aqueous solubility (Log S), and polar surface area (PSA) have been identified as important for the activity of certain piperazine derivatives. mdpi.com These models can help in the rational design of new piperazine-based compounds with improved potency and selectivity. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Interactions

No molecular docking studies for 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine have been identified. This type of simulation would typically be used to predict the binding orientation and affinity of the compound within the active site of a specific protein target. Such research would provide insights into its potential biological activity.

Ligand-Protein Interaction Analysis

There is no available data on the specific amino acid interactions between this compound and any protein targets. This analysis is contingent on the results of molecular docking or co-crystallization studies, neither of which are present in the available literature for this compound.

Pharmacophore Modeling and Virtual Screening Applications

No pharmacophore models based on this compound have been developed. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity and is often used to screen large compound libraries for molecules with similar potential effects.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine would be expected to show characteristic absorption bands corresponding to its distinct chemical moieties. The sulfonyl group (SO₂) typically exhibits strong, sharp absorption bands.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (S=O) | Asymmetric Stretching | 1350 - 1300 |

| Sulfonyl (S=O) | Symmetric Stretching | 1160 - 1120 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C-N | Stretching | 1250 - 1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H-NMR and ¹³C-NMR are employed to map out the carbon-hydrogen framework.

¹H-NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on analogous structures like 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, the expected chemical shifts for the target molecule can be predicted. mdpi.com The spectrum would feature signals for the methylsulfonyl group, the piperazine (B1678402) ring protons, and the protons of the 4-chlorobenzyl group.

Predicted ¹H-NMR Chemical Shifts

| Protons | Multiplicity | Predicted Chemical Shift (δ ppm) |

|---|---|---|

| Aromatic (C₆H₄) | Multiplet | 7.3 - 7.4 |

| Benzylic (CH₂) | Singlet | ~3.5 |

| Piperazine (ring CH₂) | Multiplet | 3.1 - 3.2 |

| Piperazine (ring CH₂) | Multiplet | 2.5 - 2.6 |

¹³C-NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The predicted shifts are based on data from structurally similar compounds. mdpi.com

Predicted ¹³C-NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| Aromatic C-Cl | 132 - 134 |

| Aromatic CH | 130 - 131 |

| Aromatic CH | 128 - 129 |

| Aromatic C (quaternary) | 135 - 137 |

| Benzylic CH₂ | 60 - 62 |

| Piperazine CH₂ | 52 - 53 |

| Piperazine CH₂ | 45 - 46 |

Mass Spectrometry (MS)

Mass spectrometry techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS), are used to determine the molecular weight and elemental composition of the compound. For piperazine derivatives, electrospray ionization (ESI) in positive ion mode is a common method. HRMS provides a highly accurate mass measurement, which can confirm the molecular formula, C₁₂H₁₇ClN₂O₂S.

Predicted Mass Spectrometry Data

| Technique | Ion | Analysis | Expected m/z |

|---|---|---|---|

| HRMS | [M+H]⁺ | Elemental Composition Confirmation | 289.0772 (Calculated for C₁₂H₁₈ClN₂O₂S⁺) |

| LC-MS/MS | [M+H]⁺ | Precursor Ion for Fragmentation | 289.1 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 1-(methylsulfonyl)piperazine (B1332412) and 4-chlorobenzyl chloride) and the formation of the product. By comparing the retention factor (Rf) of the spots on the TLC plate with those of the starting materials and the product, the reaction's completion can be determined. A single spot for the final product suggests a high degree of purity. For compounds of this nature, a typical system would involve a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of a nonpolar solvent (like dichloromethane (B109758) or hexane) and a polar solvent (like methanol (B129727) or ethyl acetate). mdpi.com

Future Directions in Research on the Chemical Compound and Analogues

Design and Synthesis of Advanced Analogues with Enhanced Biological Specificity

The design and synthesis of advanced analogues of 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine are geared towards enhancing biological specificity and potency. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities. researchgate.net

Key strategies for the design of advanced analogues include:

Modification of the Chlorobenzyl Moiety: Altering the substitution pattern on the benzyl (B1604629) ring can significantly impact biological activity. For instance, the position and nature of the halogen substituent can influence binding affinity and selectivity for specific targets. nih.gov

Variation of the Sulfonyl Group: Replacing the methylsulfonyl group with other sulfonyl derivatives or bioisosteric replacements can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets. researchgate.net

Introduction of Chiral Centers: The incorporation of stereocenters into the piperazine (B1678402) ring or its substituents can lead to enantiomers with distinct pharmacological profiles, offering a pathway to increased potency and reduced off-target effects.

Molecular Hybridization: Combining the this compound scaffold with other pharmacophores can create hybrid molecules with dual or synergistic activities. This approach has been successfully employed in the development of novel anticancer and antimicrobial agents. researchgate.net

The synthesis of these advanced analogues often involves multi-step reaction sequences. A general synthetic approach might involve the reaction of a substituted benzyl chloride with piperazine, followed by sulfonylation with a suitable sulfonyl chloride. mdpi.comnih.gov Purification and characterization of the final compounds are then carried out using techniques such as chromatography, NMR spectroscopy, and mass spectrometry. nih.govbohrium.com

Table 1: Examples of Synthetic Strategies for Piperazine Derivatives

| Strategy | Description | Potential Outcome |

| N-Alkylation | Reaction of a piperazine derivative with an alkyl halide. | Introduction of diverse substituents on the piperazine nitrogen. |

| Reductive Amination | Reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. | Formation of N-alkylated piperazines. |

| Sulfonylation | Reaction of a piperazine with a sulfonyl chloride. | Introduction of a sulfonamide group, which can act as a key pharmacophore. |

| Molecular Hybridization | Covalent linking of the piperazine scaffold to another distinct pharmacophore. | Creation of novel compounds with potentially synergistic or multi-target activities. |

Comprehensive Mechanistic Studies and Polypharmacology

A deeper understanding of the mechanism of action of this compound and its analogues is essential for their development as therapeutic agents. Many piperazine-containing compounds are known to interact with multiple biological targets, a phenomenon known as polypharmacology. nih.gov This can be advantageous, leading to enhanced efficacy, but it can also result in off-target effects.

Future mechanistic studies will likely focus on:

Target Identification and Validation: Identifying the specific enzymes, receptors, or ion channels that interact with these compounds. This can be achieved through a combination of in vitro assays, such as radioligand binding studies and enzyme inhibition assays, and in silico approaches, like molecular docking. nih.gov

Signal Transduction Pathways: Elucidating the downstream signaling pathways that are modulated by the interaction of these compounds with their biological targets.

In Vivo Efficacy Models: Evaluating the therapeutic effects of these compounds in relevant animal models of disease to establish a clear link between their molecular mechanism and their in vivo activity. nih.gov

The polypharmacological profile of these compounds is of particular interest. For example, some piperazine derivatives have been shown to act as dual inhibitors of multiple kinases, which is a promising strategy for the treatment of cancer. nih.gov A comprehensive understanding of the polypharmacology of this compound analogues will be crucial for optimizing their therapeutic window and minimizing potential adverse effects.

Table 2: Potential Biological Targets for Piperazine Derivatives

| Target Class | Examples | Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | Dopamine receptors, Serotonin receptors, Histamine H3 receptors | Neurological disorders, Psychiatric disorders |

| Kinases | Tyrosine kinases, Serine/threonine kinases | Cancer, Inflammatory diseases |

| Ion Channels | Calcium channels, Sodium channels | Neurological disorders, Cardiovascular diseases |

| Enzymes | Monoamine oxidase (MAO), Acetylcholinesterase (AChE) | Neurological disorders, Alzheimer's disease |

Exploration of Novel Therapeutic Research Avenues (Preclinical)

The versatile nature of the piperazine scaffold suggests that this compound and its analogues could have therapeutic potential in a wide range of diseases. nbinno.com Preclinical research is crucial for identifying and validating these novel therapeutic applications.

Current and future preclinical research avenues include:

Oncology: The antiproliferative activity of piperazine derivatives has been demonstrated in various cancer cell lines. nih.govresearchgate.net Future studies will likely explore the efficacy of novel analogues in animal models of different cancers and investigate their potential for use in combination with existing anticancer drugs. nih.gov

Neurological Disorders: Piperazine-containing compounds have a long history of use in the treatment of central nervous system (CNS) disorders. silae.itresearchgate.net Preclinical studies are ongoing to evaluate the potential of novel piperazine derivatives for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric conditions such as depression and anxiety. nih.govnih.govcuestionesdefisioterapia.com

Infectious Diseases: Some piperazine derivatives have shown promising activity against a range of pathogens, including bacteria, fungi, and parasites. Further preclinical evaluation of their antimicrobial spectrum and in vivo efficacy is warranted. neuroquantology.com

Inflammatory Diseases: The anti-inflammatory properties of certain piperazine derivatives suggest their potential for the treatment of chronic inflammatory conditions.

The preclinical development of these compounds will involve a battery of in vitro and in vivo studies to assess their efficacy, and pharmacokinetic properties.

Development of Predictive Computational Models and AI-Driven Drug Discovery

Computational modeling and artificial intelligence (AI) are playing an increasingly important role in drug discovery and development. dlapiper.com These approaches can accelerate the identification of promising drug candidates and optimize their properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new analogues based on their chemical structure. This can help to prioritize the synthesis of the most promising compounds. researchgate.net

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates. profacgen.commdpi.comlongdom.org This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicity profiles, reducing the risk of late-stage failures in drug development.

Virtual Screening: Large chemical libraries can be virtually screened against a specific biological target to identify potential hits. This can significantly reduce the time and cost associated with experimental high-throughput screening.

De Novo Drug Design: AI algorithms can be used to design novel molecules with desired properties from scratch. These generative models can explore a vast chemical space to identify novel and potent drug candidates. dlapiper.com

Table 3: Computational Tools in Drug Discovery for Piperazine Derivatives

| Tool | Application | Benefit |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | Helps to understand the molecular basis of drug action and guide lead optimization. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-target complex over time. | Provides insights into the stability of the complex and the role of conformational changes. |

| QSAR Modeling | Develops mathematical models that relate the chemical structure of a compound to its biological activity. | Enables the prediction of the activity of new compounds and the prioritization of synthetic efforts. |

| ADME/Tox Prediction Models | Predicts the pharmacokinetic and toxicity properties of drug candidates. | Allows for the early deselection of compounds with unfavorable properties. |

| AI-Powered Generative Models | Designs novel molecules with desired properties. | Expands the chemical space that can be explored for new drug candidates. |

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine?

Methodological Answer: A general synthetic approach involves coupling substituted benzyl halides with piperazine derivatives. For example:

- Step 1: React 1-(4-chlorobenzyl)piperazine with methylsulfonyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to facilitate sulfonylation .

- Step 2: Purify the crude product via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization using methanol or diethyl ether .

Key Considerations: - Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

- Optimize stoichiometry (1:1.2 molar ratio of piperazine to methylsulfonyl chloride) to minimize byproducts.

Q. How can researchers characterize the structural and chemical properties of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy:

- 1H NMR (CDCl3): Look for aromatic protons (δ 7.2–7.4 ppm, 4H, Ar-H), methylsulfonyl singlet (δ 3.1 ppm, 3H), and piperazine protons (δ 2.5–3.5 ppm) .

- 13C NMR : Confirm sulfonyl group (δ ~40 ppm for CH3SO2) and aromatic carbons (δ 125–135 ppm).

- X-ray Crystallography: Resolve the chair conformation of the piperazine ring and intermolecular hydrogen bonds (e.g., N–H···Cl interactions) .

- Mass Spectrometry (HRMS): Verify molecular ion peak ([M+H]+ at m/z 303.08).

Q. What are the stability and storage conditions for this compound?

Methodological Answer:

- Stability: The compound is hygroscopic and sensitive to light. Store under inert gas (N2/Ar) at –20°C in amber vials .

- Degradation Signs: Discoloration (yellowing) or precipitation indicates decomposition. Re-purify via recrystallization if needed.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Substituent Variation:

- Assays:

Q. How can crystallographic data resolve contradictions in reported solubility or reactivity?

Methodological Answer:

- Contradiction Example: Discrepancies in solubility (polar vs. nonpolar solvents).

- Resolution: Use X-ray data to identify hydrogen-bonding networks. For instance, the title compound’s sulfonyl group forms strong hydrogen bonds with water, enhancing aqueous solubility compared to non-sulfonylated analogs .

- Validation: Compare experimental solubility (e.g., shake-flask method) with computational predictions (COSMO-RS) .

Q. What in silico strategies predict pharmacokinetic properties or toxicity?

Methodological Answer:

- ADMET Prediction:

- Docking Studies:

- Dock the compound into target proteins (e.g., tyrosine kinases) using AutoDock Vina. Focus on sulfonyl interactions with catalytic lysine residues .

Q. How to address conflicting bioactivity data across studies?

Methodological Answer:

- Case Study: Inconsistent IC50 values in enzyme inhibition assays.

- Root Cause Analysis:

- Check assay conditions (pH, ionic strength) affecting sulfonyl group ionization .

- Validate purity via HPLC (>98%) to rule out impurity interference .

- Reproducibility: Repeat assays with standardized protocols (e.g., NIH guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.